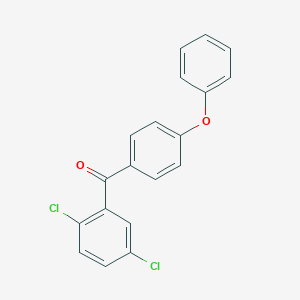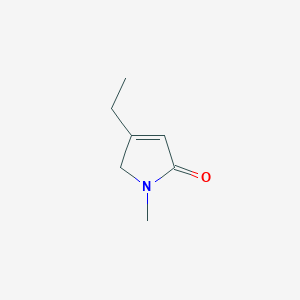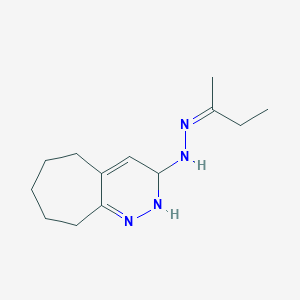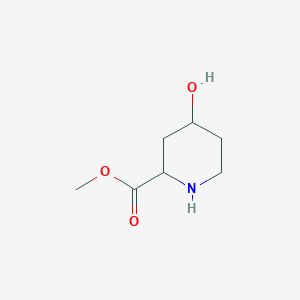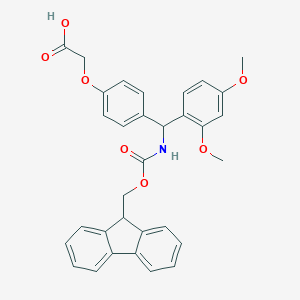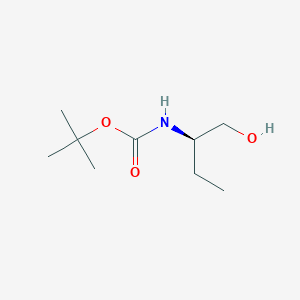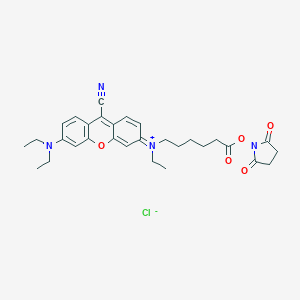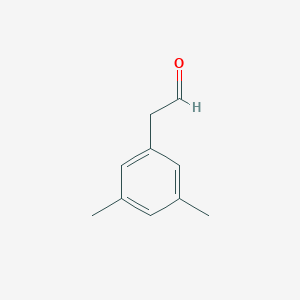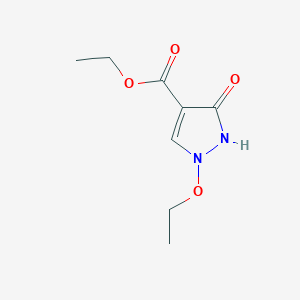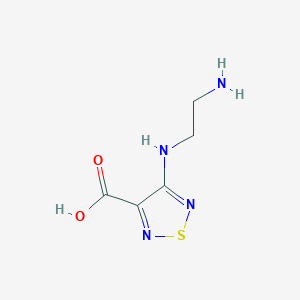
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid, also known as AETD, is a chemical compound that belongs to the thiadiazole family. It is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. AETD has gained significant attention in scientific research due to its diverse biological and pharmacological properties.
作用机制
The mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid is not fully understood. However, it has been suggested that 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid exerts its biological and pharmacological effects through the inhibition of various enzymes and signaling pathways. 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been shown to have diverse biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models. 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been reported to improve cognitive function and protect against neurodegenerative diseases in animal models.
实验室实验的优点和局限性
One of the advantages of using 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid in lab experiments is its diverse biological and pharmacological properties. 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been shown to have antimicrobial, antitumor, and anti-inflammatory activities, making it a useful tool for studying various diseases and conditions. Another advantage of using 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations of using 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid is its potential toxicity, as it has been reported to cause liver damage in animal models. Therefore, caution should be taken when using 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid in lab experiments, and appropriate safety measures should be implemented.
未来方向
There are several future directions for the study of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid. One direction is to further investigate the mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid and its potential targets. This will help to better understand the biological and pharmacological properties of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid and its potential use in the treatment of various diseases and conditions. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid in animal models and humans. This will help to determine the optimal dosage and administration route of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid for therapeutic use. Furthermore, future studies can explore the potential use of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid in combination with other drugs or therapies for enhanced therapeutic efficacy.
合成方法
The synthesis of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid can be achieved through various methods, including the reaction of 2-aminoethanethiol with thiocarboxylic acid, followed by cyclization with nitrous acid. Another method involves the reaction of 2-aminoethanethiol with carbon disulfide, followed by oxidation with nitric acid. However, the most common method for synthesizing 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid is the reaction of 2-aminoethanethiol with thiocyanic acid, followed by cyclization with nitrous acid. This method yields 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid with high purity and yield.
科学研究应用
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been extensively studied for its biological and pharmacological properties. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been reported to have neuroprotective effects and can improve cognitive function in animal models. Furthermore, 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been studied for its potential use as a diagnostic tool for detecting cancer cells.
属性
CAS 编号 |
153391-48-1 |
|---|---|
产品名称 |
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid |
分子式 |
C5H8N4O2S |
分子量 |
188.21 g/mol |
IUPAC 名称 |
4-(2-aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11) |
InChI 键 |
QDOAUVZJPROPMC-UHFFFAOYSA-N |
SMILES |
C(CNC1=NSN=C1C(=O)O)N |
规范 SMILES |
C(CNC1=NSN=C1C(=O)O)N |
同义词 |
1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



